molecular formula C7H4FN3O2 B1446472 5-Fluoro-6-nitro-1H-indazole CAS No. 1360952-20-0

5-Fluoro-6-nitro-1H-indazole

Cat. No. B1446472
M. Wt: 181.12 g/mol
InChI Key: JRSRHHJSNKBZCB-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitro-1H-indazole is a solid compound . It is a derivative of indazole, which is characterized by a pyrazole fused to a benzene .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-6-nitro-1H-indazole is C7H4FN3O2 . The molecular weight is 181.13 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-6-nitro-1H-indazole were not found, indazoles in general have been synthesized through various methods, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material .


Physical And Chemical Properties Analysis

5-Fluoro-6-nitro-1H-indazole is a solid . Its density is 1.6±0.1 g/cm3 . The boiling point is 401.2±25.0 °C at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

Fluorophore Development for Biological Imaging

One significant application of derivatives similar to 5-Fluoro-6-nitro-1H-indazole is in the development of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These Indazo-Fluors exhibit tunable emissions, high quantum yields, and large Stokes shifts, making them valuable for biological imaging. Specifically, a derivative has been highlighted for its application in in vivo mitochondria imaging due to its superior photostability and low cytotoxicity, overcoming limitations of commercially available trackers (Cheng et al., 2016).

Organic Synthesis and Material Science

Another application area is the synthesis of novel organic materials. For example, the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene led to the unusual formation of benzotriazole-N-oxides. This reaction pathway, detailed through crystallography and computational studies, showcases the potential of such compounds in synthesizing new materials with unique properties (Alkorta et al., 2013).

Antitumor Activity

Derivatives of 5-Fluoro-6-nitro-1H-indazole have also been synthesized and evaluated for their antitumor activity. Novel 6-amino-2-phenylbenzothiazoles bearing substituents like fluoro on the phenyl ring have shown cytostatic activities against various malignant human cell lines. This indicates the potential of 5-Fluoro-6-nitro-1H-indazole derivatives in the development of anticancer drugs (Racané et al., 2006).

Heterocyclic Dyes for Electronic Applications

Moreover, the synthesis of heterocyclic green dyes from 5-nitro-1H-indazole derivatives has been explored, indicating their potential application in electronic devices due to their color intensity and charge transfer properties. These dyes exhibit large extinction coefficients and undergo bathochromic shifts in protic solvents, suggesting their utility in optoelectronic applications (Pordel et al., 2014).

Corrosion Inhibition

Research also extends to the corrosion inhibition properties of indazole derivatives for carbon steel in acidic mediums. Studies combining experimental approaches and density functional theory (DFT) have shown that certain indazole derivatives, including those with nitro and amino groups, exhibit significant inhibition efficiencies, potentially serving as corrosion inhibitors (Xu et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Indazole-containing compounds have aroused great interest due to their wide variety of biological properties . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 5-Fluoro-6-nitro-1H-indazole and similar compounds may continue to be a significant area of research in the future.

properties

IUPAC Name

5-fluoro-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRHHJSNKBZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-nitro-1H-indazole

CAS RN

1360952-20-0
Record name 5-FLUORO-6-NITRO-1H-INDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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